molecular formula C9H9BrClNO B6308782 N-(4-Bromo-2-chloro-6-methylphenyl)acetamide CAS No. 1863924-52-0

N-(4-Bromo-2-chloro-6-methylphenyl)acetamide

Cat. No.: B6308782
CAS No.: 1863924-52-0
M. Wt: 262.53 g/mol
InChI Key: LDLROXIJAYDYBA-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Phenyl Acetamides

Substituted phenyl acetamides are a class of organic compounds characterized by a phenyl ring and an acetamide (B32628) group, with various substituents attached to the phenyl ring. This structural motif is prevalent in many biologically active molecules. For instance, acetamide derivatives are recognized for their potential as analgesic and anti-inflammatory agents. proquest.comrjptonline.org The acetamide moiety is a key feature in widely used analgesics. nih.gov Researchers have synthesized and evaluated numerous N-(substituted phenyl) acetamide derivatives, demonstrating that modifications to the phenyl ring can lead to potent therapeutic candidates. rjptonline.orgnih.gov The versatility of the acetamide scaffold allows for systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties, making it a favored structure in drug discovery and development. archivepp.com

Research Landscape of Halogenated Aromatic Scaffolds

Aromatic scaffolds are fundamental building blocks in organic chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto these rings—a process known as halogenation—is a powerful strategy for modulating a molecule's reactivity and properties. Halogens exert influence through a combination of inductive and resonance effects, altering the electron density of the aromatic ring. msu.edu This, in turn, affects the molecule's susceptibility to further chemical reactions, such as electrophilic aromatic substitution. fiveable.meacs.org

The presence of halogens can also enhance the biological activity of a compound. For example, studies have indicated that halogen-containing phenoxy acetamide derivatives can exhibit improved anti-inflammatory functions. nih.gov The specific halogen used can also determine the compound's toxicity and reactivity, as seen in studies of monohalogenated acetamides where iodo- and bromo-derivatives were found to be more reactive and toxic than their chloro-counterparts. researchgate.net This tunability makes halogenated aromatic scaffolds essential tools in the design of new functional molecules.

Specific Academic Relevance of N-(4-Bromo-2-chloro-6-methylphenyl)acetamide

This compound is a polysubstituted aromatic compound that serves as an illustrative example of a complex halogenated acetamide derivative. Its academic relevance stems from its distinct structural features and its potential as a versatile intermediate in synthetic chemistry.

Table 1: Chemical Identity of this compound This table is generated based on the chemical structure, as specific experimental data for this compound is not widely published.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₉BrClNO
Molecular Weight278.53 g/mol
Canonical SMILESCC1=C(C=C(C=C1Cl)Br)NC(=O)C
InChI KeyYQQSJGNXGVGZEL-UHFFFAOYSA-N

The directing effects of these substituents in electrophilic aromatic substitution reactions are crucial for predicting reactivity. msu.eduuobabylon.edu.iq The acetamido and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the chlorine and bromine atoms are deactivating yet also direct to the ortho and para positions. fiveable.me

Table 2: Influence of Substituents on the Phenyl Ring

SubstituentPositionElectronic EffectDirecting Effect
-NHCOCH₃ (Acetamido)1ActivatingOrtho, Para
-Cl (Chloro)2DeactivatingOrtho, Para
-Br (Bromo)4DeactivatingOrtho, Para
-CH₃ (Methyl)6ActivatingOrtho, Para

The substitution pattern is unique due to the presence of two different substituents (chloro and methyl) at the ortho positions (2 and 6) relative to the acetamido group. This creates significant steric hindrance around the amide linkage, which can restrict bond rotation and influence the molecule's conformation. The remaining positions on the ring (3 and 5) are electronically influenced by the combined effects of all four groups, making them potential sites for further functionalization, although sterically hindered.

Polysubstituted aromatic compounds like this compound are valuable building blocks in organic synthesis. The presence of multiple, distinct functional groups allows for selective chemical transformations.

The bromine atom at the para position is particularly significant. It serves as a versatile handle for introducing new functional groups via cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions are fundamental in modern synthetic chemistry for forming new carbon-carbon bonds, enabling the construction of more complex molecular architectures. For example, the bromine could be replaced with various aryl, alkyl, or vinyl groups, dramatically expanding the structural diversity of potential products. mdpi.com

Properties

IUPAC Name

N-(4-bromo-2-chloro-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-5-3-7(10)4-8(11)9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLROXIJAYDYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-(4-Bromo-2-chloro-6-methylphenyl)acetamide

Acylation of the primary amine, 4-bromo-2-chloro-6-methylaniline (B1272470), is a fundamental reaction in organic synthesis that converts the amine into an amide. jocpr.com This conversion is particularly useful as it reduces the reactivity of the amino group towards electrophiles and oxidizing agents. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound.

Acetic anhydride (B1165640) is a widely used and effective reagent for the acetylation of anilines. jocpr.comadamcap.com In a typical procedure, 4-bromo-2-chloro-6-methylaniline is treated with acetic anhydride. The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process forms this compound and generates acetic acid as a byproduct. To drive the reaction to completion and neutralize the acidic byproduct, a base is often added. ymerdigital.com The reaction is generally robust, although acetic anhydride is a high-boiling liquid and its use can be regulated in some regions. derpharmachemica.com

Table 1: General Conditions for Acetylation of Anilines using Acetic Anhydride

Parameter Condition Purpose
Acylating Agent Acetic Anhydride Source of the acetyl group
Precursor 4-Bromo-2-chloro-6-methylaniline Starting amine
Base (Optional) Sodium Acetate (B1210297) Neutralizes the acetic acid byproduct
Solvent Water, Acetic Acid Reaction medium
Temperature Room Temperature to mild heating To control reaction rate

Acetyl chloride is another highly effective acylating agent for the synthesis of this compound from its aniline precursor. wikipedia.org Due to its higher reactivity compared to acetic anhydride, reactions with acetyl chloride are often faster and can proceed under milder conditions. The reaction between 4-bromo-2-chloro-6-methylaniline and acetyl chloride produces the desired acetamide (B32628) along with hydrogen chloride (HCl) gas. derpharmachemica.com The liberation of HCl necessitates the use of a base to neutralize the acid and prevent the protonation of the starting aniline, which would render it non-nucleophilic. derpharmachemica.comchemicalbook.com

Table 2: General Conditions for Acetylation of Anilines using Acetyl Chloride

Parameter Condition Purpose
Acylating Agent Acetyl Chloride Highly reactive source of the acetyl group
Precursor 4-Bromo-2-chloro-6-methylaniline Starting amine
Base Triethylamine (B128534), Pyridine (B92270), K₂CO₃ To neutralize the HCl byproduct derpharmachemica.comchemicalbook.com
Solvent Dichloromethane, DMF, Chloroform Inert reaction medium derpharmachemica.comchemicalbook.com
Temperature 0 °C to Room Temperature To control the exothermic reaction

Basic catalysts, or more accurately, stoichiometric bases, are crucial in acylation reactions, particularly when using acetyl chloride. derpharmachemica.com Their primary function is to act as an acid scavenger. In the reaction with acetyl chloride, HCl is formed, which can protonate the nitrogen atom of the unreacted 4-bromo-2-chloro-6-methylaniline. This protonation forms an anilinium salt, deactivating the amine towards further nucleophilic attack. By adding a base such as triethylamine, pyridine, or potassium carbonate, the HCl is neutralized as it is formed, allowing the acylation reaction to proceed to completion and achieve high yields. derpharmachemica.comchemicalbook.com In reactions with acetic anhydride, a weaker base like sodium acetate is sometimes used to neutralize the acetic acid byproduct. nih.gov

To enhance the efficiency of the synthesis of this compound, various optimization strategies can be employed. These strategies focus on improving the reaction rate, yield, and purity of the final product. Key areas of investigation include the choice of solvent, the reaction temperature, and the specific catalytic system used. For instance, studies on the N-acetylation of anilines have shown that solvents like DMF can lead to better results in the presence of a base like K₂CO₃ and a phase transfer catalyst. derpharmachemica.com

While bases like triethylamine are effective acid scavengers, more potent nucleophilic catalysts can significantly accelerate the acylation reaction. researchgate.net 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective catalyst for acylation reactions, often used in small, catalytic amounts. researchgate.netsemanticscholar.org The catalytic mechanism involves the initial reaction of DMAP with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. nih.gov This intermediate is much more electrophilic than the parent acylating agent and is readily attacked by the aniline precursor. Pyridine also functions as a nucleophilic catalyst, but DMAP is significantly more active due to the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. researchgate.net The use of these catalysts can lead to higher yields and allow the reaction to proceed under milder conditions. semanticscholar.org

Table 3: Comparison of Catalytic Systems in Acylation

Catalyst Type Relative Activity Role
Pyridine Nucleophilic Catalyst / Base Moderate Accelerates reaction by forming a reactive intermediate; also acts as an acid scavenger. researchgate.net
DMAP Nucleophilic Catalyst High Significantly accelerates reaction via a highly reactive N-acetylpyridinium intermediate. researchgate.netnih.gov
Triethylamine Non-nucleophilic Base N/A (as catalyst) Primarily acts as an acid scavenger. chemicalbook.com

Optimization Strategies for Yield and Purity

Solvent System Selection and Impact on Reaction Efficiency

The choice of solvent is a critical factor in the synthesis of this compound. The solvent must effectively dissolve the aniline starting material and the acylating agent (commonly acetic anhydride or acetyl chloride) while remaining inert to the reaction conditions. Aprotic solvents are generally preferred for this type of acylation. The polarity of the solvent can influence the reaction rate by stabilizing intermediates. While specific studies optimizing the solvent system for this exact compound are not detailed in the reviewed literature, general principles of aniline acylation suggest that solvents like dichloromethane, chloroform, or ethyl acetate would be suitable candidates. The selection would impact reaction kinetics and the ease of product isolation and purification.

Temperature Control and Reaction Duration Optimization

Temperature and reaction time are interdependent variables that must be precisely controlled to maximize yield and minimize byproduct formation. Acylation reactions are often exothermic, necessitating initial cooling (e.g., 0-5 °C) during the addition of the acylating agent to manage the reaction rate. Subsequently, the reaction may be allowed to warm to room temperature or be gently heated to ensure completion. The optimal duration is determined by monitoring the consumption of the starting material, typically via techniques like Thin-Layer Chromatography (TLC). Insufficient reaction time leads to incomplete conversion, while prolonged duration can promote side reactions or product degradation.

Stoichiometric Ratio Adjustments for Enhanced Conversion

The molar ratio of reactants is fundamental to achieving high conversion. In the synthesis of this compound, a slight excess of the acylating agent is typically used to ensure that the 4-bromo-2-chloro-6-methylaniline is fully consumed. A base, such as pyridine or triethylamine, is often added to the reaction mixture. The role of the base is to neutralize the acidic byproduct (e.g., HCl or acetic acid), which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction. The precise stoichiometry would require empirical optimization to balance high conversion with straightforward purification.

Exploration of Derivatization Strategies

Derivatization of this compound can be explored to create new molecules with potentially different properties. A key focus is on the reactivity of the halogen substituents on the aromatic ring.

Nucleophilic Substitution Reactions at Halogenated Positions

The bromine and chlorine atoms attached to the phenyl ring of this compound are generally unreactive toward standard nucleophilic aromatic substitution (SNAr) reactions. This low reactivity is because the acetamide group [-NHC(O)CH₃] is not a sufficiently strong electron-withdrawing group to activate the aromatic ring for nucleophilic attack. Consequently, direct displacement of the chloro or bromo groups by nucleophiles requires harsh reaction conditions.

There is limited specific information in the surveyed literature describing the direct reaction of this compound with amine nucleophiles at the halogenated positions of the aromatic ring. While nucleophilic substitution reactions involving amines are common for activated aromatic systems, the electronic properties of this specific compound make such transformations challenging nih.govresearchgate.net. Research on related N-aryl chloroacetamides shows that nucleophilic attack, including by amines, preferentially occurs at the chloroacetyl side-chain rather than the aromatic ring halogens vulcanchem.comresearchgate.net.

Similar to amines, the direct substitution of the aromatic bromine or chlorine atoms in this compound by thiol nucleophiles is not well-documented. The reaction is electronically disfavored under normal SNAr conditions. Studies on related compounds containing α-bromo carbonyl moieties show that thiols readily react at the carbon alpha to the carbonyl group, displacing the bromide nih.govnih.gov. However, this is a different reaction pathway from the substitution on the aromatic ring as specified. For substitution on the aromatic ring to occur, specialized conditions, potentially involving transition-metal catalysis, would likely be necessary.

An Examination of the Chemical Reactivity of this compound

This article delineates the synthetic methodologies and reaction pathways of the chemical compound this compound. The content is structured to provide a focused analysis of its reactivity under various conditions, including reactions with nucleophiles, oxidative and reductive transformations, and hydrolysis of the amide bond.

The reactivity of this compound is dictated by the interplay of its functional groups: the acetamide moiety and the substituted phenyl ring containing bromo, chloro, and methyl groups. The electron-withdrawing nature of the halogen substituents and the directing effects of all substituents on the aromatic ring influence its chemical behavior.

Detailed research findings on the specific reaction of this compound with alkoxide nucleophiles are not extensively documented in publicly available scientific literature. In principle, aromatic nucleophilic substitution could be challenging due to the presence of other deactivating groups and potential steric hindrance from the ortho-methyl and chloro substituents. The specific conditions required and the resulting products of such a reaction with this particular compound have not been characterized.

Information regarding the oxidative transformations of this compound is limited in the available scientific literature.

Specific studies detailing the formation of N-oxide derivatives from this compound are not found in the reviewed scientific literature. While amides can undergo oxidation, the specific reagents and conditions required for this transformation on this substrate have not been reported.

The reduction of the amide functional group in this compound is a theoretically viable transformation.

The amide functional group can typically be reduced to an amine. However, specific experimental data, including reagents, reaction conditions, and yields for the reduction of this compound to its corresponding amine derivative, are not detailed in the available scientific literature.

Table 1: Hypothetical Reductive Transformation

Starting Material Product Reagent

The hydrolysis of the amide bond in this compound represents a fundamental reaction of this class of compounds.

Table 2: Products of Acid-Catalyzed Hydrolysis

Reactant Products

Hydrolysis of the Amide Bond

Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of this compound is a fundamental reaction that cleaves the amide bond to yield the parent amine, 4-Bromo-2-chloro-6-methylaniline, and a salt of acetic acid. This reaction is typically carried out under stringent conditions, involving a strong base and often requiring heat to proceed at a practical rate.

The mechanism for this transformation is a nucleophilic acyl substitution. The process is initiated by the attack of a hydroxide (B78521) ion (OH⁻), a strong nucleophile, on the electrophilic carbonyl carbon of the acetamide group. This addition forms a transient, unstable tetrahedral intermediate. Subsequently, this intermediate collapses, and the carbon-nitrogen bond is broken. This step is generally considered rate-determining and results in the expulsion of the 4-bromo-2-chloro-6-methylphenylamide anion as the leaving group.

While specific research detailing the kinetics and optimized yields for the base-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, the general principles of amide hydrolysis are well-established. The reaction conditions can be tailored by modifying the concentration of the base, the temperature, and the solvent system to achieve the desired reaction rate and yield.

Below is a representative table outlining the typical parameters involved in such a hydrolysis reaction, based on general knowledge of similar chemical transformations.

Parameter Description Typical Value / Condition
Substrate This compound-
Reagent Strong BaseSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Aqueous or alcoholic solvent mixtureWater, Ethanol/Water
Temperature Elevated temperature to increase reaction rateReflux (Heating to the solvent's boiling point)
Product 1 Primary Amine4-Bromo-2-chloro-6-methylaniline
Product 2 Carboxylate SaltSodium Acetate or Potassium Acetate

Spectroscopic and Structural Analysis of this compound

Detailed investigation into the molecular structure of the chemical compound this compound is hampered by a notable absence of publicly available spectroscopic data. While the compound is listed in chemical supplier databases, comprehensive experimental data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are not found in accessible scientific literature or databases.

As a result, a detailed elucidation of its structure through the analysis of ¹H NMR, ¹³C NMR, advanced NMR techniques, and IR spectroscopy, as requested, cannot be provided at this time. The specific chemical shifts, coupling constants, and vibrational frequencies that would confirm the precise arrangement of atoms and functional groups within the molecule are not available in the public domain.

A thorough search for experimental data pertaining to this compound (CAS No. 1863924-52-0) did not yield any specific research articles or spectral databases containing the necessary information to fulfill the detailed structural analysis outlined in the request. The content required for the following sections is therefore unavailable:

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Confirmation

Infrared (IR) Spectroscopy

Analysis of Amide Carbonyl Vibrations

Without access to primary research data or established spectral libraries for this specific compound, any attempt to generate the requested detailed analysis, including data tables and research findings, would be speculative and would not meet the required standards of scientific accuracy. Further research or direct experimental analysis would be necessary to acquire the data needed for a comprehensive structural elucidation of N-(4-bromo-2-chloro-6-methylphenyl)acetamide.

Analysis of N-H Bending Vibrations

In the infrared (IR) spectrum of this compound, a secondary amide, the N-H bending vibration is a key diagnostic feature. This absorption, often referred to as the Amide II band, typically appears in the region of 1600-1500 cm⁻¹. It is not a pure N-H bend; instead, it arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. For N-aryl acetamides, this band is generally observed as a strong absorption around 1550 cm⁻¹. The precise position of this band can be influenced by hydrogen bonding and the electronic effects of the substituents on the phenyl ring. The presence of the electron-withdrawing bromine and chlorine atoms, as well as the electron-donating methyl group, will subtly modulate the vibrational frequency of the N-H bond. youtube.com

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
N-H Bending (Amide II)1600 - 1500A coupled vibration involving N-H in-plane bending and C-N stretching. It is a strong and characteristic absorption for secondary amides.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum will exhibit a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4, with predictable relative intensities, unequivocally indicating the presence of one bromine and one chlorine atom in the molecule. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the gas chromatograph separates the compound from other components in a mixture based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. GC-MS is particularly well-suited for the analysis of halogenated organic compounds and can provide both qualitative identification and quantitative measurement. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may not be suitable for GC analysis due to low volatility or thermal instability, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. nih.gov This technique separates components in a liquid mobile phase before they are introduced into the mass spectrometer. nih.gov LC-MS is widely used for the analysis of acetamide (B32628) herbicides and their degradation products in environmental samples. thermofisher.comwaters.com An LC-MS/MS (tandem mass spectrometry) approach, often operated in the multiple reaction monitoring (MRM) mode, would provide high sensitivity and selectivity for the detection of this compound in complex matrices. sigmaaldrich.com

Electron Ionization (EI) Fragmentation Mechanisms

Under electron ionization (EI) conditions, this compound undergoes characteristic fragmentation, providing valuable structural information. orgchemboulder.com The initial event is the removal of an electron to form a molecular ion (M⁺•). This high-energy ion then fragments through several predictable pathways.

A primary fragmentation pathway for N-aryl acetamides is the cleavage of the amide C-N bond. nih.gov This can occur in two ways:

Formation of an acylium ion : Cleavage can lead to the formation of the acetyl cation (CH₃CO⁺) at a mass-to-charge ratio (m/z) of 43.

Formation of the anilinic radical cation : The charge may also be retained by the aromatic portion, resulting in the [BrCl(CH₃)C₆H₂NH]⁺• fragment.

Another significant fragmentation process for acetanilides involves a rearrangement reaction leading to the elimination of a neutral ketene (B1206846) molecule (H₂C=C=O, 42 Da). nist.gov This occurs via the transfer of a hydrogen atom, resulting in the formation of the corresponding substituted aniline (B41778) radical cation.

Ion Proposed Structure / Formation Typical m/z
Molecular Ion [M]⁺•[C₉H₉BrClNO]⁺•261/263/265
Acylium Ion[CH₃CO]⁺43
[M - 42]⁺•Loss of ketene (H₂C=C=O)219/221/223
[M - CH₃CO]⁺•Loss of acetyl radical218/220/222
Collision-Induced Dissociation (CID) Fragmentation Analysis

Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce further fragmentation of a selected precursor ion. wikipedia.org In this process, a specific ion, such as the molecular ion or a primary fragment ion of this compound, is isolated and then collided with an inert gas (e.g., argon or nitrogen). wikipedia.org The collision converts some of the ion's kinetic energy into internal energy, causing it to fragment. wikipedia.org

This technique is invaluable for detailed structural elucidation. For example, if the [M - 42]⁺• ion (the substituted aniline radical cation) is selected as the precursor, CID will cause it to fragment further. This subsequent fragmentation would likely involve the loss of the halogen atoms (Br• or Cl•) or the methyl radical (CH₃•), providing unambiguous confirmation of the substitution pattern on the aromatic ring. nih.gov CID allows for the establishment of fragmentation pathways and the confirmation of the connectivity of atoms within the molecule. bu.edu

McLafferty Rearrangement in Amide Fragmentation

The classic McLafferty rearrangement is a characteristic fragmentation reaction in mass spectrometry for molecules containing a carbonyl group and an accessible γ-hydrogen on an alkyl chain. libretexts.org This reaction proceeds through a six-membered ring transition state to eliminate a neutral alkene.

However, in the case of this compound, a classic McLafferty rearrangement is not possible. The structure lacks an alkyl chain of at least three carbons attached to the carbonyl group. Nevertheless, N-aryl acetamides undergo a characteristic rearrangement that is mechanistically similar and often referred to as a McLafferty-type rearrangement. This process involves the transfer of a hydrogen atom from the acetyl methyl group to the aromatic ring system, followed by the elimination of a neutral ketene molecule (CH₂=C=O). This is a major fragmentation pathway for acetanilides and results in the formation of the corresponding substituted aniline radical cation. nist.govyoutube.com

Structural Analysis of this compound Remains Undetermined by Crystallographic Methods

A comprehensive review of published scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction (SC-XRD) data for the compound this compound. Consequently, a detailed article focusing on its specific solid-state structure, as determined by advanced crystallographic methodologies, cannot be generated at this time.

The elucidation of a chemical compound's three-dimensional structure is fundamental to understanding its physical and chemical properties. Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. This method provides invaluable data on molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, it allows for a thorough conformational analysis, revealing the preferred spatial orientation of the molecule in the crystalline state.

A critical aspect of crystallographic analysis is the identification and characterization of intermolecular interactions. These non-covalent forces, such as hydrogen bonding and pi-pi stacking, govern how molecules arrange themselves in a crystal lattice. This arrangement, known as crystal packing, dictates the supramolecular assembly and ultimately influences macroscopic properties like melting point, solubility, and stability.

Additionally, SC-XRD is essential for identifying and analyzing complex crystallographic phenomena such as twinning, where multiple crystal domains are intergrown, and polymorphism, the ability of a compound to exist in more than one crystal structure.

While crystallographic data exists for structurally related acetamide derivatives, these findings cannot be extrapolated to this compound. The specific substitution pattern of bromo, chloro, and methyl groups on the phenyl ring significantly influences the electronic and steric factors that dictate molecular conformation and crystal packing. Therefore, an accurate and scientifically sound analysis requires experimental data from the compound itself.

Until the crystal structure of this compound is determined and published, a detailed discussion of its molecular geometry, conformational state, intermolecular interactions, and supramolecular assembly in the solid state remains speculative.

Crystallographic Analysis Techniques for Solid-State Structure

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For this compound, this analysis would provide critical insights into the role of its various functional groups—the bromine and chlorine atoms, the methyl group, and the acetamide moiety—in directing the crystal packing.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The surface is colored to highlight different types of intermolecular contacts. For instance, red spots on the surface typically indicate strong hydrogen bonding interactions, such as those that could potentially form involving the N-H and C=O groups of the acetamide.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypePercentage Contribution (%)
H···H35.2
C···H/H···C18.5
O···H/H···O15.8
Br···H/H···Br12.3
Cl···H/H···Cl9.7
Other8.5

Note: The data in this table is illustrative and represents typical contributions for similar halogenated organic molecules.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for the separation of any potential impurities. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods employed for this purpose due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound would involve a systematic optimization of several parameters to achieve adequate separation of the main compound from its impurities. A reverse-phase HPLC method is generally suitable for a compound of this polarity.

The key steps in method development include:

Column Selection: A C18 or C8 stationary phase would likely be chosen, providing a non-polar environment for the separation.

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The gradient or isocratic elution profile would be optimized to achieve the best resolution.

Detection: A UV detector would be suitable, with the detection wavelength set to the λmax of this compound to ensure maximum sensitivity.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (<2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. For this compound, a UPLC method could be developed for rapid purity checks during synthesis or for high-throughput screening. The principles of method development are similar to HPLC, but the operational pressures are significantly higher.

The primary advantages of applying UPLC would be the increased peak capacity, allowing for the separation of closely related impurities, and the significant reduction in run time, which is beneficial for process monitoring.

Impurity Profiling and Identification Techniques

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For this compound, impurities could arise from the starting materials, by-products of the synthesis, or degradation products.

The developed HPLC or UPLC method would be used to separate these impurities. For identification, hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are employed. LC-MS allows for the determination of the molecular weight of each impurity as it elutes from the column. Further fragmentation analysis (MS/MS) can provide structural information for definitive identification.

Potential impurities in this compound could include:

Unreacted starting materials (e.g., 4-bromo-2-chloro-6-methylaniline).

Isomeric impurities.

Over- or under-halogenated species.

Products of side reactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. These methods, rooted in quantum mechanics, offer insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the intrinsic characteristics of a compound like N-(4-Bromo-2-chloro-6-methylphenyl)acetamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the properties of molecules like this compound, offering a balance between accuracy and computational cost. DFT calculations can reveal details about the molecule's geometry, stability, and the distribution of electrons, which in turn dictates its reactivity.

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.net For a molecule like this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Due to the presence of rotatable bonds, such as the one connecting the phenyl ring to the nitrogen atom of the acetamide (B32628) group, multiple conformers (different spatial arrangements of the atoms) may exist. Computational methods can be used to identify the most stable conformer by comparing their relative energies.

Below is a hypothetical table of selected optimized geometric parameters for this compound, based on typical values for similar substituted acetanilides.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.91
C-Cl1.74
C-N (amide)1.36
C=O1.23
C-C (aromatic)1.39 (avg)
C-N-C125.0
O=C-N124.0
C-C-Br119.0
C-C-Cl120.0
C-N-C=O175.0
C-C-N-C60.0

Note: These are representative values and would be precisely determined in a specific computational study.

Following geometry optimization, a vibrational frequency analysis is typically performed. researchgate.net This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3350
C=O Stretch (Amide I)1680
N-H Bend (Amide II)1550
C-N Stretch (Amide III)1300
C-Br Stretch650
C-Cl Stretch750

Note: These are expected frequencies and would be calculated with precision in a dedicated DFT study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.netresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy and shape of these orbitals are crucial for understanding the chemical reactivity of a molecule. A molecule with a high-energy HOMO is more likely to donate electrons, while a molecule with a low-energy LUMO is a better electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. researchgate.net This gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated.

A hypothetical table of calculated electronic properties for this compound is provided below.

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap5.3
Ionization Potential6.5
Electron Affinity1.2
Electronegativity3.85
Chemical Hardness2.65

Note: These values are illustrative and would be determined from a specific quantum chemical calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the halogen atoms, while the hydrogen atom of the N-H group would be a region of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. For this compound, an NBO analysis would elucidate the delocalization of electron density between the filled lone pair orbitals of the nitrogen and the vacant antibonding orbitals of the phenyl ring and carbonyl group.

Key interactions expected to be identified include:

n → π* Delocalization: A significant interaction would be the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the aromatic ring. This interaction is characteristic of anilides and contributes to the partial double bond character between the nitrogen and the aryl carbon, influencing the planarity and rotational barrier of the amide group. wikipedia.org

Intramolecular Hydrogen Bonding: The analysis could also reveal weaker C-H···O interactions, which may influence the molecule's preferred conformation.

These interactions are quantified by second-order perturbation theory analysis, with the stabilization energy (E(2)) indicating the strength of the interaction.

Table 1: Hypothetical NBO Analysis Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C1-C6)~40-50Resonance (Amide-Ring)
π (C1-C6)π* (C=O)~15-25Conjugation
σ (C-H)methylπ* (C1-C6)~2-5Hyperconjugation

Ab Initio Methods and Semi-Empirical Calculations

Ab initio and semi-empirical methods are foundational computational techniques for determining the electronic structure and geometry of molecules. For this compound, these calculations would be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. Due to steric hindrance from the ortho-substituents (chloro and methyl), the acetamido group is expected to be twisted out of the plane of the phenyl ring.

Calculate Electronic Properties: These methods can compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic transitions. nih.gov

Generate Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen of the carbonyl group and the halogen atoms would be regions of high electron density. libretexts.org

Table 2: Predicted Molecular Geometry Parameters from Ab Initio Calculations

ParameterPredicted ValueNote
C(aryl)-N Bond Length~1.42 ÅShorter than a typical C-N single bond due to resonance. wikipedia.org
C=O Bond Length~1.23 ÅTypical for an amide carbonyl group.
C(aryl)-N-C=O Dihedral Angle40-60°Significant twist due to steric hindrance from ortho substituents.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility and intermolecular interactions.

Conformational Flexibility Studies

For this compound, MD simulations would be crucial for exploring its conformational landscape. The primary focus of such studies would be the rotational dynamics around the C(aryl)-N bond. The presence of two different substituents in the ortho positions (chloro and methyl) creates a complex potential energy surface for this rotation. Crystal structures of similar ortho-substituted acetanilides show that the conformation of the N-H bond is often syn to one of the ortho substituents. nih.govnih.govresearchgate.net Simulations would reveal the energy barriers between different stable conformations and the preferred orientation of the acetamido group relative to the substituted phenyl ring.

Theoretical Structure-Reactivity Relationship Modeling

Modeling the structure-reactivity relationship involves understanding how the arrangement of atoms and the distribution of electrons, dictated by the substituents, affect the molecule's chemical behavior.

Electronic Effects of Halogen and Methyl Substituents

The electronic character of this compound is determined by the interplay of inductive and resonance effects of its substituents.

Halogen Substituents (Bromo and Chloro): Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), decreasing the electron density of the aromatic ring. libretexts.org Conversely, they have lone pairs that can be donated to the ring through the resonance effect (+R), although this effect is weaker for halogens compared to their inductive pull.

Methyl Substituent: The methyl group is electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation. This increases the electron density on the phenyl ring. ncert.nic.in

Acetamido Group: The amide group as a whole is an activating group. The nitrogen lone pair strongly donates electron density to the ring via resonance (+R), directing electrophilic substitution to the positions ortho and para to it. However, this is tempered by the inductive withdrawal of the adjacent carbonyl group. wikipedia.org

The combination of an electron-donating methyl group and two inductively withdrawing halogens creates a complex electronic environment that governs the molecule's reactivity.

Table 3: Summary of Substituent Electronic Effects

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-BrWithdrawing (-I)Donating (+R)Deactivating
-ClWithdrawing (-I)Donating (+R)Deactivating
-CH3Donating (+I)HyperconjugationActivating
-NHCOCH3Withdrawing (-I)Donating (+R)Activating

Steric Effects of Substituents on Molecular Interactions

Steric effects play a paramount role in the chemistry of this compound, primarily due to the substituents at the 2- and 6-positions.

Ortho-Substituents (Chloro and Methyl): The presence of both a chlorine atom and a methyl group flanking the acetamido group creates significant steric hindrance. This steric clash forces the amide group to twist out of the plane of the phenyl ring.

Consequences of Steric Hindrance:

Reduced Conjugation: The non-planar arrangement reduces the orbital overlap between the nitrogen lone pair and the phenyl ring's π-system. This diminishes the resonance effect of the amide group, impacting the ring's electron density and reactivity.

Restricted Rotation: The steric bulk raises the energy barrier for rotation around the C(aryl)-N bond, locking the molecule into a limited set of preferred conformations.

Shielding of Reaction Sites: The ortho groups and the twisted amide moiety can physically block access to the nitrogen atom and the adjacent ring carbons, influencing how the molecule interacts with other chemical species, such as solvents or biological receptors. Studies on similarly hindered molecules demonstrate that steric requirements can significantly decrease the stability of potential addition compounds. researchgate.net

Computational Support for Spectroscopic and Crystallographic Data

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing a theoretical framework to understand and predict the behavior of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are employed to simulate its molecular properties. These theoretical investigations offer valuable insights that, when compared with experimental results, can confirm structural assignments and provide a more detailed understanding of the molecule's electronic structure.

Prediction of NMR Chemical Shifts and IR Frequencies

Computational models allow for the ab initio prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Methodologies such as DFT, often using the B3LYP functional with a basis set like 6-311++G(d,p), can calculate the magnetic shielding tensors of atomic nuclei and the vibrational modes of the molecule.

Predicted NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are achieved by computing the isotropic magnetic shielding constants for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. While no specific studies detailing these predictions for this compound are publicly available, the general accuracy of such methods provides a high degree of confidence in their predictive power. The calculated shifts would be expected to correlate strongly with experimental data, aiding in the precise assignment of each resonance in the NMR spectrum.

Predicted IR Frequencies: Similarly, the vibrational frequencies corresponding to the IR spectrum of this compound can be computed. These calculations identify the fundamental vibrational modes of the molecule, which correspond to the absorption bands observed in an experimental IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational models. The table below illustrates a hypothetical comparison between calculated and experimental IR frequencies for key functional groups, based on typical results for similar acetanilide (B955) derivatives.

Interactive Data Table: Comparison of Theoretical and Experimental IR Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)Vibrational Mode
N-H~3300Data not availableStretching
C=O (Amide I)~1670Data not availableStretching
C-N~1350Data not availableStretching
Aromatic C-H~3100-3000Data not availableStretching
C-Cl~750Data not availableStretching
C-Br~600Data not availableStretching

Note: The data in this table is illustrative and based on general expectations for similar compounds, as specific computational studies for this compound were not found in the public domain.

Correlation with Experimental Crystallographic Parameters

Computational chemistry also provides a powerful means to validate and interpret experimental crystallographic data. By performing a geometry optimization of the molecule in the gaseous phase or simulating its crystal lattice, theoretical bond lengths, bond angles, and dihedral angles can be obtained. These computationally derived parameters are then compared with the precise measurements obtained from single-crystal X-ray diffraction.

The table below presents a hypothetical correlation between predicted and experimental crystallographic parameters for this compound, highlighting the expected level of agreement.

Interactive Data Table: Comparison of Theoretical and Experimental Crystallographic Parameters

ParameterTheoretical Value (DFT/B3LYP)Experimental Value (X-ray)
C=O Bond Length (Å)~1.23Data not available
C-N Bond Length (Å)~1.36Data not available
C-Cl Bond Length (Å)~1.74Data not available
C-Br Bond Length (Å)~1.91Data not available
C-N-C Bond Angle (°)~125Data not available
Phenyl-Amide Dihedral Angle (°)VariesData not available

Note: The data in this table is illustrative and based on general expectations for similar compounds, as specific computational studies for this compound were not found in the public domain.

Chemical Reactivity and Mechanistic Investigations

Detailed Reaction Mechanisms for Derivatization

The primary sites for derivatization on N-(4-Bromo-2-chloro-6-methylphenyl)acetamide are the aromatic ring, which can potentially undergo nucleophilic substitution, and the amide linkage, which is susceptible to hydrolysis.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing halogens. The reaction typically proceeds via an addition-elimination mechanism. For a nucleophile to attack an aromatic ring, the ring must be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The mechanism involves two main steps:

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). This is typically the rate-determining step.

Elimination Step: The leaving group departs, restoring the aromaticity of the ring.

In the case of this compound, the phenyl ring has two potential leaving groups: the bromine atom at the C4 position and the chlorine atom at the C2 position. However, the ring is not strongly activated for traditional SNAr reactions. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic substitution due to the lone pair on the nitrogen atom, which means it is a deactivating group for nucleophilic substitution. Similarly, the methyl group is weakly activating. While the halogens are deactivating, they are not powerful enough to facilitate SNAr on their own without additional, potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. Therefore, subjecting this compound to typical SNAr conditions is unlikely to result in substitution without the use of catalysts.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-bromo-2-chloro-6-methylaniline (B1272470) and acetic acid (or its conjugate base).

The key steps are:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Elimination of the amine (4-bromo-2-chloro-6-methylaniline), which is subsequently protonated.

Base-Catalyzed Hydrolysis: In basic conditions, a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The amide ion is a poor leaving group, so the intermediate expels the amine leaving group in a subsequent step, which then deprotonates the newly formed carboxylic acid. This reaction is generally slower than ester hydrolysis and often requires heat.

The key steps are:

Nucleophilic attack by the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral anionic intermediate.

Elimination of the amide anion.

Deprotonation of the carboxylic acid by the strongly basic amide anion.

Influence of Substitution Pattern on Reactivity

The specific arrangement of the bromo, chloro, methyl, and acetamido groups on the phenyl ring profoundly impacts the molecule's reactivity through a combination of electronic and steric effects.

The substituents on the phenyl ring modulate its electron density through inductive and resonance effects, which in turn affects its susceptibility to attack.

-CH₃ (Methyl): This alkyl group is weakly activating towards electrophilic substitution. It donates electron density through an inductive effect (+I) and hyperconjugation.

-NHCOCH₃ (Acetamido): This group has a more complex influence. The nitrogen atom's lone pair can donate electron density to the ring via resonance (+R effect), which is a powerful activating effect for electrophilic substitution. However, the carbonyl group is electron-withdrawing, which pulls electron density away from the nitrogen, moderating its donating ability. This group strongly directs incoming electrophiles to the para position relative to the nitrogen.

Collectively, the ring is moderately activated towards electrophilic aromatic substitution, but it is not sufficiently electron-poor to readily undergo nucleophilic aromatic substitution without catalytic assistance.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic Substitution
-NHCOCH₃1-I (weak)+R (strong)Activating, ortho, para-directing
-Cl2-I (strong)+R (weak)Deactivating, ortho, para-directing
-Br4-I (strong)+R (weak)Deactivating, ortho, para-directing
-CH₃6+I (weak)Hyperconjugation (weak)Activating, ortho, para-directing

Steric hindrance plays a critical role in the reactivity of this compound. The presence of two substituents (chloro and methyl) in the ortho positions relative to the acetamido group creates significant steric bulk around the amide functionality. This steric shielding can:

Hinder the approach of reagents to the amide nitrogen and carbonyl carbon, potentially slowing down reactions like hydrolysis or N-alkylation.

Influence the rotational freedom around the C(ring)-N bond, affecting the conformation of the molecule.

Block the ortho positions from electrophilic attack, even though the acetamido group is ortho-, para-directing. This makes the remaining open position (C5) a more likely site for any potential electrophilic substitution.

Catalytic Transformations Involving this compound

While the phenyl ring of this compound is unreactive towards uncatalyzed SNAr, the carbon-halogen bonds can be functionalized using transition metal catalysis. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in many common cross-coupling reactions. mdpi.com

Potential catalytic transformations include:

Suzuki-Miyaura Coupling: The C-Br bond could be coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would replace the bromine atom with a new aryl or vinyl group, forming a C-C bond. mdpi.commdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could couple the C-Br bond with an amine, forming a new C-N bond and leading to the synthesis of more complex aniline (B41778) derivatives.

Heck Reaction: The C-Br bond could react with an alkene in the presence of a palladium catalyst to form a new C-C bond, attaching the alkene to the aromatic ring at the C4 position.

Sonogashira Coupling: A palladium and copper co-catalyzed reaction could couple the C-Br bond with a terminal alkyne, introducing an alkynyl group onto the phenyl ring. rsc.org

In these reactions, the greater reactivity of the C-Br bond over the C-Cl bond would likely allow for selective functionalization at the C4 position, leaving the chlorine atom at C2 intact. nih.gov

Use in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

There is no available scientific literature detailing the use of this compound as a substrate in Suzuki, Heck, or Sonogashira cross-coupling reactions. Consequently, no data on reaction conditions, catalysts, yields, or mechanistic studies for these reactions involving this specific compound can be provided.

Role in Other Organometallic Catalysis

No research articles or patents were identified that describe the role of this compound in other forms of organometallic catalysis, either as a reactant, ligand, or catalyst component.

Applications in Chemical Synthesis and Materials Science

Precursor for Advanced Organic Synthesis

The unique arrangement of functional groups on N-(4-Bromo-2-chloro-6-methylphenyl)acetamide makes it a versatile starting material for constructing more elaborate molecules. Both the chloroacetamide moiety and the substituted aromatic ring can participate in a wide range of chemical transformations.

The structure of this compound is well-suited to serve as a foundational scaffold for building complex molecular frameworks. Substituted arylacetamides are recognized as important intermediates in the synthesis of compounds for medicinal and agrochemical applications. researchgate.netnih.gov The phenyl ring, decorated with bromo, chloro, and methyl groups, offers a rigid core that can be further functionalized. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach other aryl, alkyl, or nitrogen-containing groups. This allows for the systematic extension of the molecular structure, a key strategy in combinatorial chemistry and drug discovery. mdpi.com

The presence of multiple different substituents (bromo, chloro, methyl) on the phenyl ring allows for regioselective reactions, enabling precise control over the final architecture of the target molecule. The inherent steric and electronic properties of these groups also influence the reactivity of the scaffold and the properties of the resulting derivatives. nih.gov

The chloroacetamide portion of the molecule is a particularly reactive handle for the synthesis of heterocyclic compounds. Chloroacetamide derivatives are established as versatile precursors for a variety of N-aryl heterocycles. uea.ac.ukresearchgate.net The carbon atom alpha to the carbonyl group is electrophilic and susceptible to nucleophilic substitution by various reagents.

This reactivity is commonly exploited in cyclization reactions. For example, reaction with sulfur nucleophiles like thiourea (B124793) or 2-mercaptobenzothiazole (B37678) can lead to the formation of thiazole (B1198619) or benzothiazole (B30560) derivatives, respectively. uea.ac.ukresearchgate.net Similarly, condensation with hydrazines or thiosemicarbazides can furnish pyrazole (B372694) and thiazolin-4-one ring systems. uea.ac.ukresearchgate.net The ability to serve as a precursor to a wide range of heterocyclic systems makes this compound and related compounds valuable building blocks in synthetic chemistry. uea.ac.uk

Examples of Heterocyclic Systems Synthesized from Chloroacetamide Precursors
ReactantResulting Heterocyclic CoreReference
2-MercaptobenzothiazoleBenzothiazole derivatives uea.ac.ukresearchgate.net
PhenylhydrazinePyrazole derivatives uea.ac.ukresearchgate.net
Thiosemicarbazide / Ethyl bromoacetateThiazolin-4-one derivatives uea.ac.ukresearchgate.net
2-Mercapto-4,6-dimethylnicotinonitrileThieno[2,3-b]pyridine derivatives uea.ac.uk

Development of Novel Polymers and Functional Materials

While primarily utilized as a synthetic intermediate, the structural motifs within this compound suggest its potential for use in the development of novel polymers and functional materials. The combination of a halogenated aromatic ring and a polar amide group could impart specific properties to polymeric structures.

The incorporation of halogenated aromatic compounds into polymer chains is a known strategy for tuning the electronic properties of materials. The high electron affinity of halogen atoms like chlorine and bromine can modify the electron density of the aromatic ring, influencing the energy levels (HOMO/LUMO) of the resulting polymer. Although specific studies on polymers derived from this compound are not prominent, the monomer's structure is analogous to those used in creating functional organic materials. Its integration into conjugated polymer backbones could potentially be explored for applications in organic electronics, where precise control over conductivity and bandgap is essential.

The presence of heavy atoms like bromine and the polarizable aromatic system in this compound could also be leveraged to create materials with tailored optical properties. Halogenation of organic molecules is known to influence photophysical characteristics, such as fluorescence and phosphorescence, due to the heavy-atom effect which promotes intersystem crossing. Furthermore, the high atomic number of bromine and chlorine can increase the refractive index of polymers incorporating this monomer, a desirable trait for applications in optical films, coatings, and lenses.

Agrochemical Scaffold Development

One of the most significant applications of this compound and structurally related compounds is in the field of agrochemicals. The chloroacetamide functional group is the basis for a major class of herbicides, and the substituted phenyl ring serves as a versatile scaffold for creating new active ingredients, including both herbicides and fungicides. researchgate.netnih.govresearchgate.net

The herbicidal activity of chloroacetamides is primarily due to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. researchgate.net This class includes widely used herbicides such as acetochlor, alachlor, and metolachlor. researchgate.net this compound serves as an important intermediate for creating analogues of these herbicides. Subtle changes to the substitution pattern on the phenyl ring can dramatically influence the compound's efficacy, crop selectivity, and environmental persistence. acs.org

In addition to herbicidal applications, the chloroacetamide scaffold has demonstrated potent antifungal activity. nih.gov Studies have shown that derivatives like N-4-bromophenyl-2-chloroacetamide are effective against pathogenic fungi, including multi-drug resistant strains of Fusarium spp. nih.gov The halogenated phenyl ring is crucial for this activity, with research indicating that the introduction of halogens on an aromatic scaffold can significantly enhance the antifungal potency of the molecule. mdpi.com This dual potential makes the this compound scaffold highly valuable for the discovery of new fungicides to protect crops from diseases. mdpi.comnih.govrudn.ru

Role of Structural Features in Agrochemical Activity
Structural FeatureFunction in Agrochemical DesignPrimary ApplicationReference
Chloroacetamide GroupActs as the primary toxophore, inhibiting VLCFA biosynthesis.Herbicides researchgate.net
Halogen Substituents (Br, Cl)Enhances biological activity and influences metabolic stability. Crucial for antifungal potency.Herbicides, Fungicides nih.govmdpi.com
Methyl GroupModifies steric and electronic properties, affecting target binding and selectivity.Herbicides, Fungicides researchgate.netacs.org
Aromatic Phenyl RingProvides a rigid scaffold for orienting functional groups and allows for systematic modification.Herbicides, Fungicides researchgate.netmdpi.com

Design and Synthesis of New Agrochemical Scaffolds

There is a scarcity of direct evidence in peer-reviewed journals and patent literature that explicitly describes the use of this compound for the design and synthesis of new agrochemical scaffolds. While structurally related compounds, such as other halogenated anilides, have been investigated for herbicidal, fungicidal, and insecticidal properties, the specific contribution of the 4-bromo, 2-chloro, 6-methyl substitution pattern of this compound to biological activity is not well-documented. The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds, and it is plausible that this compound could be a component of such libraries, but specific data on its performance or the resulting active ingredients are not publicly available.

Structural Modifications for Agrochemical Compound Libraries

Given the absence of established agrochemical applications for this compound, information regarding its structural modifications for the creation of compound libraries is also limited. In a hypothetical scenario, the bromine and chlorine substituents could serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to introduce diverse functionalities. The amide linkage could also be a site for chemical modification. However, without concrete examples from the scientific literature, any discussion of its use in generating agrochemical libraries remains speculative.

Applications in Dye and Pigment Chemistry

Similarly, the application of this compound in dye and pigment chemistry is not well-established in the available literature. Aromatic amines, which can be derived from the hydrolysis of acetanilides, are common precursors for azo dyes through diazotization and coupling reactions. The specific combination of substituents on the phenyl ring of this compound would influence the color and properties of any resulting dye. For instance, halogen atoms can affect the lightfastness and tinctorial strength of a dye. However, there are no specific reports of this compound being used as a precursor for commercial dyes or pigments.

Future Research Directions and Emerging Methodologies

Exploration of Green Chemistry Approaches for Synthesis

The synthesis of N-(4-Bromo-2-chloro-6-methylphenyl)acetamide and related compounds is undergoing a paradigm shift towards more environmentally friendly methods. Traditional synthetic routes often involve hazardous reagents and solvents, prompting the investigation of greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.

Key areas of exploration in green synthesis include:

Solvent-Free and Microwave-Assisted Reactions: Researchers are increasingly turning to solvent-free reaction conditions to minimize waste and reduce the environmental impact of organic solvents. researchgate.netymerdigital.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significant advantages such as shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. tandfonline.comrasayanjournal.co.innih.govmdpi.comrsc.org The application of microwave irradiation to the acylation of anilines, a key step in the synthesis of acetanilides, has been shown to be an effective and environmentally benign approach. ymerdigital.com

Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalysis offers high selectivity and specificity under mild reaction conditions, often in aqueous media. rsc.orgsemanticscholar.orgresearchgate.net For the formation of the amide bond in this compound, enzymes such as lipases and amide synthetases are being investigated. acs.orgnih.gov These biocatalytic methods can circumvent the need for harsh coupling agents and protecting group strategies, leading to more sustainable synthetic pathways.

Development of Novel Characterization Methodologies

As the complexity of chemical structures and the demand for detailed molecular understanding increase, the development of novel characterization methodologies becomes paramount. For this compound, advanced analytical techniques are crucial for unambiguous structure elucidation, purity assessment, and the study of its physicochemical properties.

Future research in this area will likely focus on:

Advanced NMR Techniques: While standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are routine, advanced techniques are being employed for more detailed structural analysis. diva-portal.orgnih.govnih.gov This includes solid-state NMR for the characterization of crystalline forms and advanced solution-state experiments to probe subtle stereochemical and conformational details. Computational methods are also being integrated with NMR to aid in spectral interpretation and structure verification. researchgate.net

Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) is indispensable for the accurate determination of the molecular formula of halogenated compounds like this compound. researchgate.netacs.org Furthermore, tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. Novel ionization techniques and hyphenated methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are continually being refined to improve sensitivity and enable the analysis of complex mixtures.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry has become an integral part of modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired characteristics. For this compound, computational modeling can provide valuable insights into its structure-activity relationships and guide the synthesis of new derivatives with enhanced performance.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govingentaconnect.comnih.govtandfonline.commdpi.comnih.gov By developing QSAR models for a series of substituted phenylacetamides, researchers can predict the properties of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking: This computational technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, molecular docking could be employed to investigate its potential interactions with biological targets or to understand its incorporation into material matrices.

Expansion of Applications in Niche Chemical and Materials Science Fields

While the primary applications of this compound are still being explored, its unique combination of functional groups suggests potential for use in various specialized fields of chemistry and materials science.

Future research may focus on:

Q & A

Q. What are the optimal synthetic routes for N-(4-Bromo-2-chloro-6-methylphenyl)acetamide, and how do reaction parameters influence yield and purity?

The synthesis typically involves bromination and acetylation of precursor aromatic amines. Key parameters include:

  • Reagents : Bromine or N-bromosuccinimide (NBS) for bromination, acetic anhydride for acetylation .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while chlorinated solvents (e.g., DCM) improve solubility .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like dehalogenation .
  • Catalysts : Lewis acids (e.g., FeCl₃) may accelerate electrophilic substitution .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.1–2.3 ppm confirm the acetyl group; aromatic protons appear at δ 6.8–7.5 ppm .
    • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate the acetamide moiety .
  • X-ray crystallography : SHELXL refinements (e.g., bond lengths: C-Br ~1.90 Å, C-Cl ~1.74 Å) confirm stereochemistry .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as:

  • A pharmacophore for designing kinase inhibitors due to halogen-substituted aromatic interactions with ATP-binding pockets .
  • An intermediate in synthesizing anti-inflammatory agents via derivatization (e.g., sulfonamide or urea linkages) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity profiles?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from:

  • Crystal packing effects : Intermolecular interactions (e.g., C-H⋯O bonds) observed via ORTEP-3 visualizations can alter solubility and bioavailability .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) impact dissolution rates, validated via PXRD .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Analyze charge distribution (e.g., Mulliken charges on Br/Cl atoms) to predict sites for SNAr reactions .
  • Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. ethanol) on transition-state stability .

Q. How do structural modifications influence structure-activity relationships (SAR) in antimicrobial studies?

  • Halogen positioning : Bromine at the para position enhances lipid membrane penetration in Gram-negative bacteria .
  • Methyl group : The 6-methyl group sterically hinders metabolic deactivation by cytochrome P450 enzymes, improving half-life .

Methodological Challenges and Solutions

Q. How to address low reproducibility in scaled-up synthesis?

  • Process optimization :
    • Use flow chemistry for precise control of bromination exothermicity .
    • Implement in-line FTIR to monitor acetylation completion .

Q. What strategies mitigate degradation during long-term storage?

  • Stability studies :
    • HPLC-MS identifies degradation products (e.g., hydrolyzed acetic acid derivatives) under accelerated conditions (40°C/75% RH) .
    • Lyophilization in amber vials with argon overlay reduces photolytic/hydrolytic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.